molecular formula C12H18N2O B13612592 (R)-1-(2-Morpholinophenyl)ethan-1-amine

(R)-1-(2-Morpholinophenyl)ethan-1-amine

Cat. No.: B13612592
M. Wt: 206.28 g/mol
InChI Key: CMFWBSAZPHINIF-SNVBAGLBSA-N
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Description

®-1-(2-Morpholinophenyl)ethan-1-amine is a chiral amine compound that features a morpholine ring attached to a phenyl group, which is further connected to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Morpholinophenyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoaniline and morpholine.

    Formation of Intermediate: The 2-bromoaniline undergoes a nucleophilic substitution reaction with morpholine to form 2-(morpholin-4-yl)aniline.

    Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the ®-enantiomer.

    Reductive Amination: The final step involves reductive amination with an appropriate aldehyde or ketone to yield ®-1-(2-Morpholinophenyl)ethan-1-amine.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Morpholinophenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in asymmetric catalysis.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Receptor Binding: Studied for its binding affinity to certain receptors.

Medicine

    Drug Development: Investigated for its potential as a pharmaceutical agent.

Industry

    Material Science: Used in the development of advanced materials.

    Chemical Manufacturing: Employed in the production of fine chemicals.

Mechanism of Action

The mechanism of action of ®-1-(2-Morpholinophenyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target and modulating biological pathways. Specific pathways and targets would depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Morpholinophenyl)ethan-1-amine: The enantiomer of the compound with potentially different biological activity.

    2-(Morpholin-4-yl)aniline: A precursor in the synthesis of the compound.

    1-(2-Phenylethyl)morpholine: A structurally related compound with different functional groups.

Uniqueness

®-1-(2-Morpholinophenyl)ethan-1-amine is unique due to its chiral nature and the presence of both morpholine and phenyl groups, which confer specific chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets distinguish it from similar compounds.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(1R)-1-(2-morpholin-4-ylphenyl)ethanamine

InChI

InChI=1S/C12H18N2O/c1-10(13)11-4-2-3-5-12(11)14-6-8-15-9-7-14/h2-5,10H,6-9,13H2,1H3/t10-/m1/s1

InChI Key

CMFWBSAZPHINIF-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1N2CCOCC2)N

Canonical SMILES

CC(C1=CC=CC=C1N2CCOCC2)N

Origin of Product

United States

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